4,2',5'-Trimethoxychalcone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

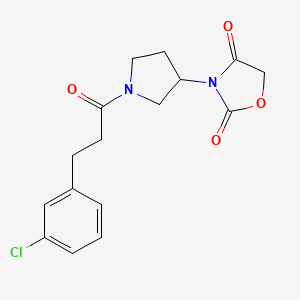

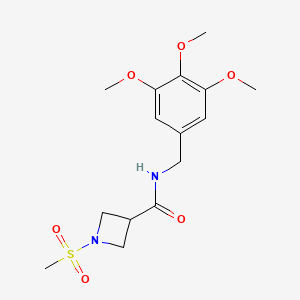

4,2’,5’-Trimethoxychalcone is a chemical compound with the empirical formula C18H18O4 . It is a member of the chalcone family, which are open analogues of flavonoids .

Synthesis Analysis

The synthesis of chalcones, including 4,2’,5’-Trimethoxychalcone, often involves the Claisen-Schmidt reaction . This reaction involves the condensation of an acetophenone and a benzaldehyde in the presence of an aqueous alkali or sodium ethylate .Molecular Structure Analysis

The molecular structure of 4,2’,5’-Trimethoxychalcone is represented by the SMILES stringCOc1ccc(\\C=C\\C(=O)c2cc(OC)ccc2OC)cc1 . The InChI key for this compound is VRAOKQZJGLVVFP-UXBLZVDNSA-N . Chemical Reactions Analysis

Chalcones, including 4,2’,5’-Trimethoxychalcone, undergo a color change to a deeper shade when treated with different reagents, a phenomenon known as "halochromy" . The color reactions of chalcones can be used to distinguish them from other flavonoids .Physical And Chemical Properties Analysis

4,2’,5’-Trimethoxychalcone has a molecular weight of 298.33 . It is a solid at room temperature .Scientific Research Applications

Aggregation-Induced Emission Enhancement (AIEE)

Chalcones like 4,2’,5’-Trimethoxychalcone have been studied for their Aggregation-Induced Emission Enhancement (AIEE) characteristics . This property is significant in the field of optoelectronics and bioimaging, where the enhancement of emission upon aggregation is a desirable trait .

Antioxidant Activity

Chalcones have been found to exhibit promising antioxidant activities . They act as free-radical scavengers, which can help in preventing oxidative stress-related diseases .

Anti-Neurodegenerative Agents

These compounds have potential as anti-neurodegenerative agents due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition can help in the treatment of neurodegenerative diseases like Alzheimer’s .

Anticancer Activity

Some synthetic chalcone derivatives have shown potential against prostate cancer by causing cell cycle arrest and apoptosis . This suggests that 4,2’,5’-Trimethoxychalcone could also have potential anticancer properties .

Anti-Inflammatory Activity

Chalcones have been found to inhibit NF-κB activation , a protein complex that plays a key role in regulating the immune response to infection. Inhibition of NF-κB can help in managing inflammatory diseases .

Antimicrobial Activity

Chalcones have demonstrated antimicrobial properties . Their structural features make them effective against a variety of microbial strains, making them potential candidates for the development of new antimicrobial drugs .

Mechanism of Action

Future Directions

properties

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-10-17(19)16-12-15(21-2)9-11-18(16)22-3/h4-12H,1-3H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAOKQZJGLVVFP-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,2',5'-Trimethoxychalcone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2829545.png)

![2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2829548.png)

![(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2829549.png)

![2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2829553.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methylcarbonic dihydrazide](/img/structure/B2829555.png)

![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2829557.png)

![N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2829558.png)

![1-Benzyl-octahydropyrrolo[2,3-b]pyrrole](/img/structure/B2829562.png)